molecular formula C14H13ClFNO3 B6169704 methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate CAS No. 2624135-70-0

methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate

Cat. No. B6169704
CAS RN: 2624135-70-0
M. Wt: 297.7
InChI Key:
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Description

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate, also known as MC-FEP, is an organofluorine compound that has been used in a variety of scientific research applications. It is a synthetic compound that has been used as a reagent in organic synthesis, as a fluorescent probe in biochemistry, and as a biomarker in cell imaging. It has also been used in analytical chemistry, drug metabolism studies, and as a model compound for studying the structure-activity relationships of other organofluorine compounds. MC-FEP has several advantages over other organofluorine compounds, including its low cost, low toxicity, and high fluorescence quantum yield.

Scientific Research Applications

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate has been used in a variety of scientific research applications. It has been used as a fluorescent probe in biochemistry, as a biomarker in cell imaging, and as a model compound for studying the structure-activity relationships of other organofluorine compounds. methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate has also been used as a reagent in organic synthesis and in analytical chemistry. It has been used to study drug metabolism and to detect and quantify small molecules in biological samples.

Mechanism of Action

The mechanism of action of methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is not well understood. It is believed that the fluorescence of methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is due to the presence of an electron-withdrawing group, such as a fluorine atom, on the phenyl ring. The electron-withdrawing group causes the molecule to become more stable and increases the fluorescence quantum yield.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate are not well understood. Studies have shown that methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate can be taken up by cells and is metabolized by enzymes in the body. However, the exact mechanism by which methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is metabolized is not known.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate in laboratory experiments include its low cost, low toxicity, and high fluorescence quantum yield. The main limitation of methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

For research with methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate include further studies of its structure-activity relationships, its metabolism in vivo, and its potential applications in drug delivery and imaging. Additionally, further studies of its mechanism of action and its biochemical and physiological effects could provide insight into its potential uses in medicine. Other potential future directions include the development of new synthesis methods for methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate and the development of new fluorescent probes based on methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate.

Synthesis Methods

Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate can be synthesized by a variety of methods. One method is to react 2-chloroacetamide with 4-ethynyl-2-fluorophenylpropanoic acid in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature and produces a yellow-orange solid. The yield of the product is typically high, and the reaction can be completed in less than an hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate' involves the reaction of 2-chloroacetamide with 4-ethynyl-2-fluorobenzaldehyde to form an intermediate, which is then reacted with methyl 3-bromopropionate to yield the final product.", "Starting Materials": [ "2-chloroacetamide", "4-ethynyl-2-fluorobenzaldehyde", "methyl 3-bromopropionate" ], "Reaction": [ "Step 1: Reaction of 2-chloroacetamide with 4-ethynyl-2-fluorobenzaldehyde in the presence of a base such as potassium carbonate in DMF to form an intermediate.", "Step 2: Addition of methyl 3-bromopropionate to the intermediate obtained in step 1 and heating the mixture under reflux conditions to yield the final product, 'methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate'." ] }

CAS RN

2624135-70-0

Product Name

methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate

Molecular Formula

C14H13ClFNO3

Molecular Weight

297.7

Purity

95

Origin of Product

United States

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